

A Technical Guide to the Physicochemical Properties of cis-Pinic Acid

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Compound of Interest

Compound Name: *Pinic acid*

Cat. No.: *B124731*

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Abstract

cis-**Pinic acid**, a dicarboxylic acid originating from the atmospheric oxidation of α -pinene, is a compound of significant interest in environmental science and potentially in pharmacology. Understanding its physicochemical properties is fundamental for studies related to its atmospheric fate, biological activity, and potential applications in drug development. This technical guide provides a consolidated overview of the known physicochemical characteristics of cis-**pinic acid**, details common experimental methodologies for their determination, and presents logical workflows for its synthesis and analysis.

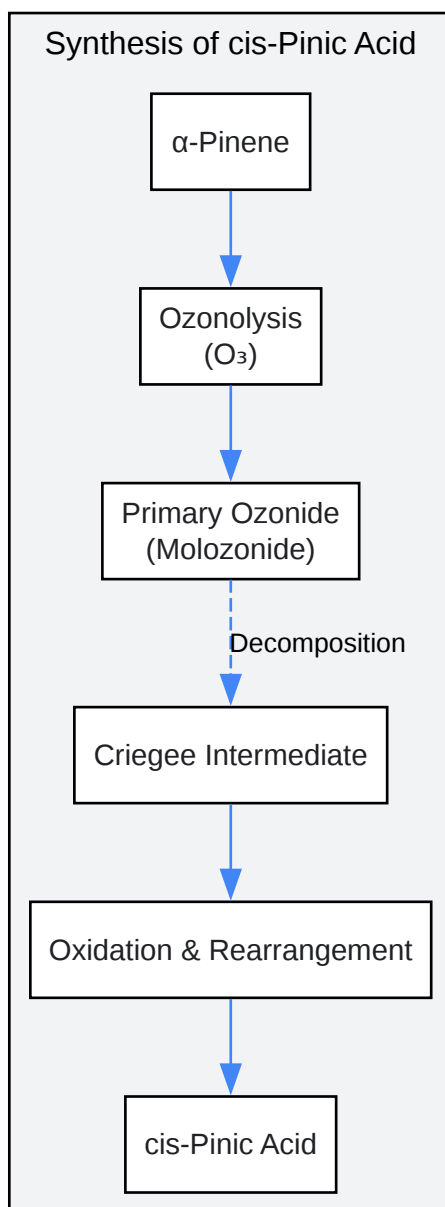
Core Physicochemical Properties

The key physicochemical properties of cis-**pinic acid** are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ O ₄	[1]
Molecular Weight	186.21 g/mol	[2]
Melting Point	95-97 °C; 364.32 K (91.17 °C)	[2][3]
Boiling Point	362.7 ± 15.0 °C at 760 mmHg	[1]
Water Solubility	Qualitatively high; noted as more soluble than cis-norpinic, cis-pinonic, and cis-norpinonic acids.[3][4]	
Dissociation Constants (pKa)	pKa ₁ and pKa ₂ values are not readily available in the cited literature. Determination would require experimental methods such as potentiometric titration or spectrophotometry.	
Spectral Data	Detailed NMR and IR spectral data are not fully available in the cited literature. Mass spectrometry data indicates a deprotonated molecular ion [M-H] ⁻ at m/z 185.0819.[5]	

Synthesis and Formation Pathway

cis-**Pinic acid** is a well-documented product of the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound.[6] Laboratory synthesis typically mimics this process through ozonolysis.[7] The general pathway involves the reaction of α-pinene with ozone, leading to the cleavage of the double bond and subsequent formation of a Criegee intermediate, which ultimately rearranges and oxidizes to form cis-**pinic acid** among other products.[6]



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Caption: Synthesis pathway of cis-**pinic acid** from α-pinene.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. The following sections outline standard methodologies applicable to cis-**pinic acid**.

Synthesis of cis-Pinic Acid via Ozonolysis of α -Pinene

This protocol describes a general laboratory procedure for the synthesis of cis-**pinic acid**.

- **Dissolution:** Dissolve α -pinene in a suitable organic solvent, such as acetic acid or methanol, in a reaction vessel equipped with a gas dispersion tube.[8]
- **Ozonolysis:** Cool the solution to a low temperature (e.g., 0-10 °C) using an ice bath. Bubble ozone gas through the solution. The reaction progress can be monitored by observing the disappearance of the α -pinene starting material via techniques like Thin Layer Chromatography (TLC).[9]
- **Decomposition of Ozonide:** Once the reaction is complete, the intermediate ozonide must be decomposed. This can be achieved by adding water and gently heating the solution or by using other reducing agents.[8]
- **Workup and Extraction:** Acidify the aqueous phase with a strong acid (e.g., sulfuric acid). Extract the organic acids, including cis-**pinic acid**, into an organic solvent like diethyl ether or chloroform.[8][10]
- **Isolation and Purification:** Wash and dry the organic extract. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[9] Further purification can be achieved by crystallization from a suitable solvent system (e.g., ether-water) or by column chromatography.[8]
- **Characterization:** Confirm the identity and purity of the synthesized cis-**pinic acid** using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]

Determination of Melting Point

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure compound.

- **Sample Preparation:** Place a small amount of finely powdered, dry cis-**pinic acid** into a capillary tube, sealing one end. Tap the tube gently to pack the sample to a height of 1-2 mm.[8][12]

- Apparatus Setup: Place the capillary tube into a melting point apparatus.
- Heating: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5] For a pure compound, this range should be narrow (0.5-1.0 °C).[11]

Determination of Water Solubility

This protocol outlines a method for determining the solubility of an organic acid in water.

- Sample Preparation: In a test tube, add a small, accurately weighed amount of **cis-pinic acid** (e.g., 25 mg).[6]
- Solvent Addition: Add a precise volume of deionized water (e.g., 0.75 mL) in small portions. [6]
- Equilibration: After each addition, shake the test tube vigorously to facilitate dissolution. The system should be allowed to reach equilibrium, which may require agitation at a constant temperature for a set period (e.g., 24 hours).
- Observation: If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the resulting saturated solution can be filtered or centrifuged.
- Quantification: The concentration of dissolved **cis-pinic acid** in the clear aqueous phase can then be determined using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to obtain a quantitative solubility value.

Determination of Dissociation Constant (pKa)

As a dicarboxylic acid, **cis-pinic acid** will have two pKa values. The Bates-Schwarzenbach spectrophotometric method has been successfully used for similar α -pinene oxidation products. [3]

- **Solution Preparation:** Prepare a stock solution of **cis-pinic acid** of known concentration in water. Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa ranges.
- **Spectrophotometric Measurement:** For each buffer solution, add a precise aliquot of the **cis-pinic acid** stock solution. Measure the UV-Vis absorbance of each solution at a wavelength where the protonated (H_2A), singly deprotonated (HA^-), and doubly deprotonated (A^{2-}) forms of the acid have different molar absorptivities.
- **Data Analysis:** Plot the absorbance as a function of pH. The resulting data will form a titration curve.
- **pKa Calculation:** The pKa values can be determined by fitting the sigmoidal curve data to the appropriate Henderson-Hasselbalch-derived equations for a diprotic acid. Non-linear regression methods are typically employed for accurate calculation.

Analytical Data

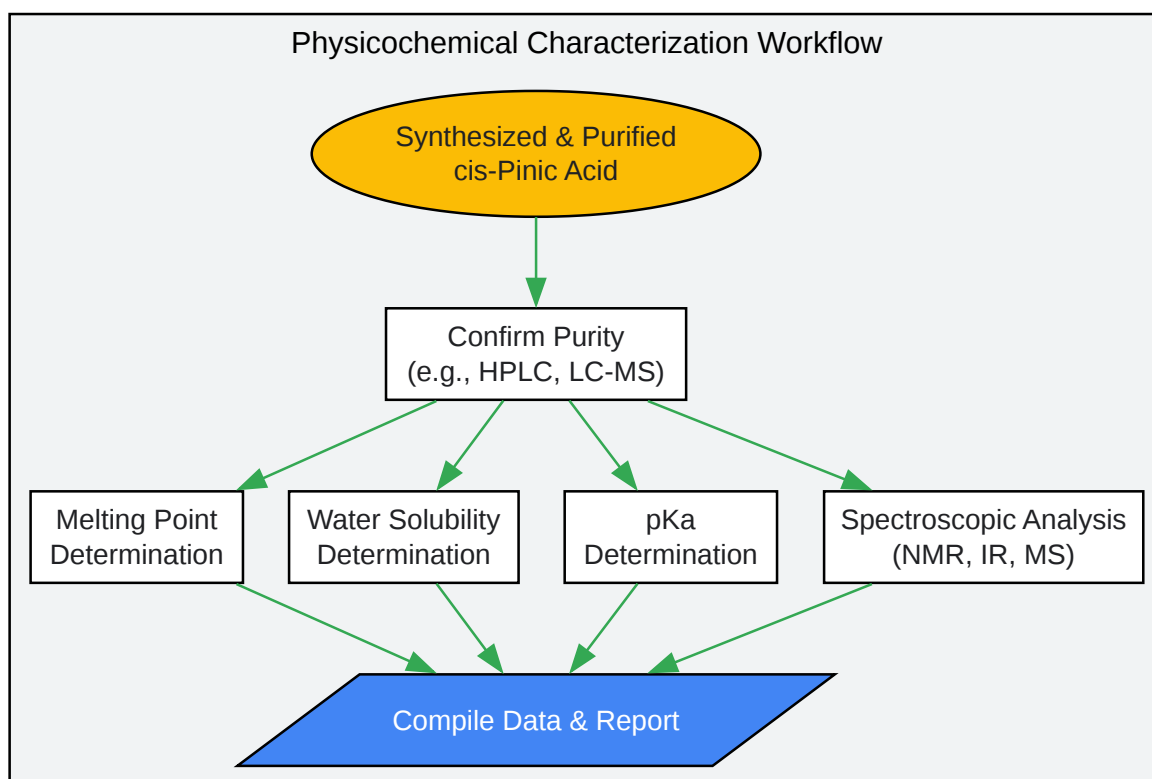
Mass Spectrometry

Mass spectrometry is a key tool for the identification and structural elucidation of **cis-pinic acid**.

- **Electrospray Ionization (ESI):** In negative ion mode ESI-MS, **cis-pinic acid** is readily detected as its deprotonated molecular ion $[M-H]^-$ at an m/z of 185.0819.^[5]
- **Derivatized GC-MS:** For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), **cis-pinic acid** is typically derivatized to its more volatile dimethyl ester.
 - **Electron Ionization (EI):** The EI mass spectrum of **cis-pinic acid** dimethyl ester shows characteristic fragment ions corresponding to the loss of $CH_3O\cdot$ (methoxyl radical) and CH_3OH (methanol).^[11]
 - **Chemical Ionization (CI):** The negative mode CI mass spectrum is characterized by an intense quasi-molecular ion $[M-H]^-$ and fragments corresponding to $[M-CH_3O]^-$ and $[M-H-CH_3OH]^-$.^[11]

Experimental Workflow Visualization

A logical workflow is essential for systematic characterization. The following diagram illustrates a general process for determining the key physicochemical properties of a synthesized compound like **cis-pinic acid**.



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